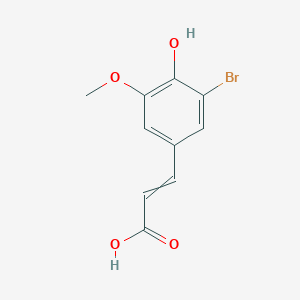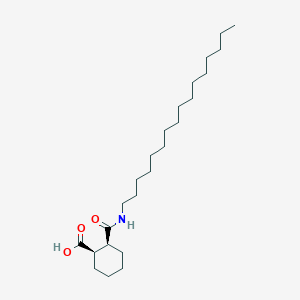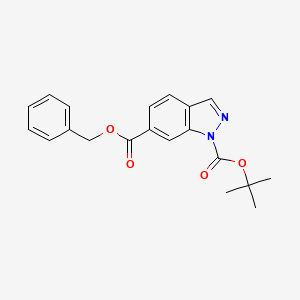
3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of hydroxycinnamic acids It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Métodos De Preparación
The synthesis of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves several steps:
Starting Material: The synthesis begins with a suitable starting material, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with malonic acid or its derivatives under basic conditions to form the corresponding cinnamic acid derivative.
Decarboxylation: The intermediate product is then subjected to decarboxylation to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
Ferulic Acid: Similar in structure but lacks the bromine atom.
Cinnamic Acid: Lacks the hydroxyl and methoxy groups.
Sinapic Acid: Contains additional methoxy groups compared to ferulic acid.
Propiedades
IUPAC Name |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBVBJQUJJKRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)





![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)

![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
